N-(4-(furan-2-yl)thiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
The compound N-(4-(furan-2-yl)thiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a heterocyclic hybrid featuring:
- A thiazole ring substituted at position 4 with a furan-2-yl group.
- An acetamide linker connected to a 4-methoxybenzo[d]thiazole moiety, which is further modified with a methylamino group.
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-22(18-21-16-13(24-2)5-3-7-14(16)27-18)9-15(23)20-17-19-11(10-26-17)12-6-4-8-25-12/h3-8,10H,9H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJGZLKXEIDEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC(=CS1)C2=CC=CO2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(furan-2-yl)thiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a complex organic compound that combines multiple heterocyclic moieties, including thiazole and furan rings, which are known for their diverse biological activities. This article compiles recent findings on the biological activity of this compound, focusing on its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 424.5 g/mol. The compound features a thiazole ring linked to a furan moiety and a methoxy-substituted benzo[d]thiazole, suggesting potential interactions with biological targets through multiple binding sites.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- In vitro Studies : A related thiazole compound demonstrated IC50 values ranging from 0.15 to 1.48 µM against A549, HeLa, HepG2, and MCF-7 cancer cell lines, indicating strong antiproliferative effects .
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division . This was evidenced by compounds exhibiting over 50% inhibition in tubulin polymerization assays.
Neuropharmacological Activity
The compound's structural features suggest potential as an acetylcholinesterase (AChE) inhibitor, which is critical in treating neurodegenerative diseases like Alzheimer's.
- AChE Inhibition : Compounds with similar thiazole structures have been reported to exhibit potent AChE inhibitory activity, with IC50 values as low as 2.7 µM . This suggests that this compound may also possess similar properties.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the thiazole and furan rings:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances solubility and potentially increases AChE inhibition |
| Furan ring | Contributes to binding affinity through π-stacking interactions |
| Thiazole ring | Essential for anticancer activity through tubulin interaction |
Case Studies
- Antitumor Efficacy : In a study involving thiazole derivatives, one compound exhibited an 83.8% reduction in tumor growth in a mouse model at a dosage of 30 mg/kg . This highlights the potential effectiveness of compounds like this compound in cancer therapy.
- Neuroprotective Effects : In another investigation focused on neuroprotection, compounds similar to this one demonstrated significant improvements in cognitive functions in animal models of Alzheimer’s disease by effectively inhibiting AChE .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(4-(furan-2-yl)thiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide exhibit promising antimicrobial activity against various pathogens. Studies have shown that derivatives containing thiazole and furan rings can inhibit both Gram-positive and Gram-negative bacteria as well as fungal species. For instance, compounds derived from thiazole have been evaluated for their efficacy against Escherichia coli and Staphylococcus aureus using standard microbiological methods .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrate that it can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanisms underlying this activity often involve the modulation of cellular signaling pathways and enzyme inhibition . Molecular docking studies have also been conducted to elucidate the binding modes with specific receptors, providing insights into its therapeutic potential .
Case Study 1: Antimicrobial Evaluation
A study investigated several synthesized derivatives of thiazole for their antimicrobial properties. The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, specific derivatives were tested against MCF7 cells using the Sulforhodamine B assay. The findings revealed that some compounds demonstrated considerable cytotoxicity, suggesting their potential as lead candidates for further development in cancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Motifs
The target compound shares the thiazole-acetamide backbone with several analogs but differs in substituents and appended rings:
Physical and Spectral Properties
Melting Points and Molecular Weight
The higher melting points of piperazine-thiazoles (e.g., 289–290°C) correlate with their rigid piperazine-aryl interactions, whereas coumarin-thiazoles exhibit lower melting points due to less planar substituents.
Spectral Data
Preparation Methods
Synthesis of 4-(Furan-2-yl)thiazol-2-amine
The furan-thiazole fragment is synthesized via the Hantzsch thiazole cyclization reaction. This method involves reacting α-bromoketones with thiourea derivatives under acidic conditions. For example, 2-bromo-1-(furan-2-yl)ethan-1-one is treated with thiourea in ethanol containing hydrochloric acid, yielding 4-(furan-2-yl)thiazol-2-amine. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization and elimination of hydrogen bromide.
Key Reaction Conditions :
Synthesis of N-Methyl-4-methoxybenzo[d]thiazol-2-amine
The benzothiazole precursor is prepared through a multi-step sequence starting from 4-methoxybenzothiazole-2-amine. Methylation of the amine group is achieved using methyl iodide in the presence of a base such as potassium carbonate. For instance, treatment of 4-methoxybenzo[d]thiazol-2-amine with methyl iodide in acetone at reflux for 12 hours affords N-methyl-4-methoxybenzo[d]thiazol-2-amine.
Key Reaction Conditions :
Chloroacetamide Intermediate Formation
The coupling bridge is introduced via the preparation of 2-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-methylacetamide. This intermediate is synthesized by reacting N-methyl-4-methoxybenzo[d]thiazol-2-amine with chloroacetyl chloride in a cold, inert solvent.
Procedure :
- Dissolve N-methyl-4-methoxybenzo[d]thiazol-2-amine (10 mmol) in dry acetone (30 mL).
- Add chloroacetyl chloride (15 mmol) dropwise at 0–5°C.
- Stir the mixture at room temperature for 10 hours.
- Quench with ice water, extract with dichloromethane, and purify via column chromatography.
Key Data :
Final Coupling Reaction
The target compound is obtained by substituting the chloride in the chloroacetamide intermediate with 4-(furan-2-yl)thiazol-2-amine. This nucleophilic substitution is facilitated by a base in a polar aprotic solvent.
Procedure :
- Combine 2-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-methylacetamide (5 mmol) and 4-(furan-2-yl)thiazol-2-amine (5.5 mmol) in dimethylformamide (DMF).
- Add triethylamine (6 mmol) and heat at 80°C for 8 hours.
- Pour the reaction mixture into water, extract with ethyl acetate, and recrystallize from ethanol.
Key Data :
Alternative Synthetic Routes
Diazotization-Coupling Approach
An alternative method involves diazotization of the benzothiazole intermediate followed by coupling with the thiazole fragment. For example, N-methyl-4-methoxybenzo[d]thiazol-2-amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which subsequently reacts with 4-(furan-2-yl)thiazol-2-amine in the presence of copper sulfate.
Key Data :
Thiazolidinone Pathway
Thiazolidinone derivatives can serve as precursors. Reacting the chloroacetamide intermediate with ethyl chloroacetate in ethanol under reflux forms a thiazolidinone ring, which is then opened by the thiazole amine.
Key Data :
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Substitution | Triethylamine, DMF | 80°C, 8 h | 60–70 | High purity, fewer steps | Requires anhydrous conditions |
| Diazotization | NaNO₂, HCl, CuSO₄ | 0–5°C, 2 h | 50–55 | Applicable to aromatic amines | Lower yield, side reactions |
| Thiazolidinone Route | Ethyl chloroacetate | Reflux, 12 h | 55–60 | Stable intermediates | Additional purification steps |
The direct substitution method is preferred for its balance of yield and simplicity, while the diazotization approach offers versatility for structurally diverse analogs.
Challenges and Optimization Strategies
- Stereochemical Control : The N-methyl group on the benzothiazole may lead to rotational isomers. Using bulky bases like DIPEA minimizes this issue.
- Purification : Silica gel chromatography with dichloromethane/methanol gradients effectively separates the target compound from unreacted starting materials.
- Scale-Up : Replacing DMF with acetonitrile improves safety and reduces costs in industrial settings.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing thiazole-acetamide derivatives like this compound?
- Methodological Answer : The synthesis typically involves N-acylation of a thiazole-2-amine intermediate with a chloroacetamide derivative. For example, 2-chloroacetamide can react with a substituted thiazole-2-amine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like acetone or DMF under reflux . highlights the use of DMAP as a catalyst in dichloromethane (DCM) under ultrasonication to enhance reaction efficiency. Key steps include:
- Purification via recrystallization from ethanol/water mixtures.
- Monitoring reaction progress by TLC .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Standard characterization includes:
- ¹H/¹³C-NMR : To confirm substituent integration (e.g., methoxy, furan, and methylamino groups) and carbon backbone. For instance, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons from the benzothiazole ring appear at δ 7.2–8.1 ppm .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ confirm the acetamide C=O stretch, while thiazole C=N appears at ~1600 cm⁻¹ .
- Elemental Analysis : Matching experimental and calculated C/H/N/S values ensures purity .
Q. What substituent modifications are commonly explored to influence biological activity?
- Methodological Answer : Substituents on the thiazole and benzothiazole rings significantly impact activity. For example:
- Methoxy groups (e.g., 4-methoxybenzothiazole) enhance lipophilicity and metabolic stability .
- Furan-2-yl groups may improve binding to hydrophobic enzyme pockets .
- Bromo or fluoro substituents are introduced to study steric/electronic effects on target interactions .
Advanced Research Questions
Q. How can solvent and catalyst systems be optimized for higher yields in synthesis?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetone) improve solubility of intermediates, while ethanol/water mixtures aid in recrystallization . reports a 15% yield increase using acetone over ethanol due to better intermediate stability.
- Catalysts : DMAP accelerates acylation reactions under ultrasonication, reducing reaction time from 12 hours to 4 hours .
- Base Selection : K₂CO₃ is preferred over NaHCO₃ for deprotonating thiazole-2-amine in non-aqueous conditions .
Q. How can contradictory biological activity data from similar compounds be resolved?
- Methodological Answer : Contradictions often arise from:
- Substituent Positioning : For example, a methoxy group at the 4-position of benzothiazole (as in this compound) may show higher antimicrobial activity than 6-position analogs due to better target fit .
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across studies. and use different bacterial strains, complicating direct comparisons.
- Computational Validation : Molecular docking (e.g., AutoDock Vina) can predict binding affinity differences caused by minor structural variations .
Q. What computational methods are used to predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock or Schrödinger Suite model interactions with targets (e.g., COX-1/2 enzymes). shows that the furan-thiazole moiety binds to hydrophobic pockets, while the acetamide group forms hydrogen bonds .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time. For example, used MD to validate the stability of a benzoxazole analog in a lipid bilayer.
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
